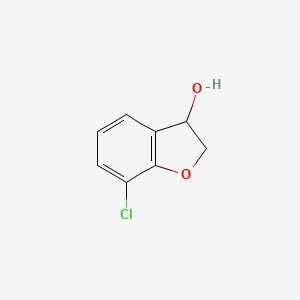

7-Chloro-2,3-dihydro-1-benzofuran-3-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

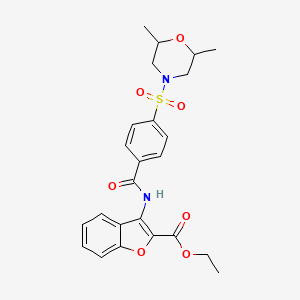

7-Chloro-2,3-dihydro-1-benzofuran-3-ol is a chemical compound with the CAS Number: 1482794-07-9 . It has a molecular weight of 170.6 and its IUPAC name is this compound . The compound is a pale-yellow to yellow-brown solid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7ClO2/c9-6-3-1-2-5-7 (10)4-11-8 (5)6/h1-3,7,10H,4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid . Its molecular weight is 170.6 . The compound’s InChI code is 1S/C8H7ClO2/c9-6-3-1-2-5-7 (10)4-11-8 (5)6/h1-3,7,10H,4H2 .Aplicaciones Científicas De Investigación

Hydrogen Bonding-Driven Homoduplexes Formation

Research demonstrates the dimerization of aromatic amide oligomers, revealing that longer oligomers can form stable homoduplexes stabilized by intermolecular multiple N–H⋯OC hydrogen bonds. This insight is crucial for understanding the self-assembly mechanisms in organic chemistry and materials science Xu et al., 2014.

Novel Synthesis Strategies for Benzofuran Skeletons

A novel approach for synthesizing benzofuran skeletons, applicable to compounds like ailanthoidol, XH-14, and obovaten, was developed, showcasing the versatility of benzofuran derivatives in synthesizing complex natural products Kao & Chern, 2002.

Electrocatalytic Applications

The electrochemical study of a benzofuran derivative in modified electrode-based CNT/ionic liquids demonstrated its potential as an excellent sensor electrocatalyst for oxidation of hydrazine. This opens avenues for benzofuran derivatives in sensor technology and electrocatalysis Mazloum‐Ardakani & Khoshroo, 2013.

Anticholinesterase Activity

A study on benzylidene-benzofuran-3-ones containing cyclic amine side chains revealed their potential as cholinesterase inhibitors, suggesting the therapeutic relevance of benzofuran derivatives in neurodegenerative diseases like Alzheimer's Mehrabi et al., 2017.

Fluorescence Enhancement for DNA Binding

The synthesis of 7-(Benzofuran-2-yl)-7-deazadeoxyguanosine and its incorporation into an oligodeoxynucleotide demonstrated a significant fluorescence enhancement upon binding of single-strand DNA binding protein, highlighting the potential for benzofuran derivatives in bioanalytical applications Tokugawa et al., 2016.

Propiedades

IUPAC Name |

7-chloro-2,3-dihydro-1-benzofuran-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO2/c9-6-3-1-2-5-7(10)4-11-8(5)6/h1-3,7,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFBRLOHRFCDOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=C(O1)C(=CC=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-[(4-chlorophenyl)sulfanyl]-4-[(hydroxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B2731323.png)

![2-(3,4-Dimethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2731326.png)

![1-((cyanomethyl)thio)-4-isobutyl-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2731334.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(3,4-dimethoxyphenyl)-2-pyrrolidinone](/img/structure/B2731339.png)